molecular formula C17H21NO4 B2627598 2-{[(3,5-Dimethoxybenzyl)amino]methyl}-6-methoxyphenol CAS No. 1923140-41-3

2-{[(3,5-Dimethoxybenzyl)amino]methyl}-6-methoxyphenol

Cat. No.: B2627598
CAS No.: 1923140-41-3
M. Wt: 303.358
InChI Key: DVLKWNOFOHLJGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3,5-Dimethoxybenzyl)amino]methyl}-6-methoxyphenol typically involves the reaction of 3,5-dimethoxybenzylamine with 6-methoxyphenol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{[(3,5-Dimethoxybenzyl)amino]methyl}-6-methoxyphenol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it to its corresponding amine or alcohol derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include quinone derivatives, amine derivatives, and substituted phenols, depending on the reaction conditions and reagents used.

Scientific Research Applications

2-{[(3,5-Dimethoxybenzyl)amino]methyl}-6-methoxyphenol is used in various scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is used in proteomics research to study protein interactions and functions.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[(3,5-Dimethoxybenzyl)amino]methyl}-6-methoxyphenol involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their activity and function. This interaction can lead to changes in cellular processes and biological pathways, making it a valuable tool in research.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(3,5-Dimethoxyphenyl)amino]methyl}-6-methoxyphenol
  • 2-{[(3,4-Dimethoxybenzyl)amino]methyl}-6-methoxyphenol
  • 2-{[(3,5-Dimethoxybenzyl)amino]methyl}-4-methoxyphenol

Uniqueness

2-{[(3,5-Dimethoxybenzyl)amino]methyl}-6-methoxyphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methoxy groups at specific positions enhances its reactivity and interaction with biological targets, making it a valuable compound in research.

Properties

IUPAC Name

2-[[(3,5-dimethoxyphenyl)methylamino]methyl]-6-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4/c1-20-14-7-12(8-15(9-14)21-2)10-18-11-13-5-4-6-16(22-3)17(13)19/h4-9,18-19H,10-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVLKWNOFOHLJGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)CNCC2=CC(=CC(=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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